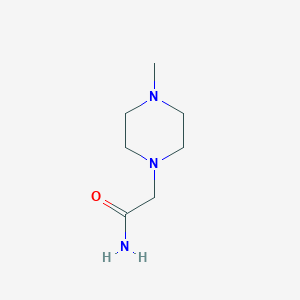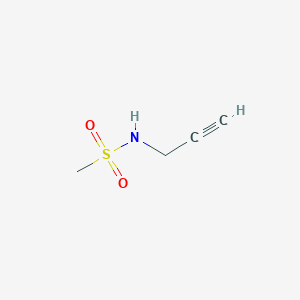
2-(4-Metilpiperazin-1-IL)acetamida
Descripción general
Descripción
“2-(4-Methylpiperazin-1-YL)acetamide” is a chemical compound with the molecular formula C7H15N3O . It is also known as “N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide” with the molecular formula C14H22N4O . The compound has a molecular weight of 262.35 g/mol .
Molecular Structure Analysis
The InChI string for “2-(4-Methylpiperazin-1-YL)acetamide” is InChI=1S/C14H22N4O/c1-16-7-9-18(10-8-16)11-14(19)17(2)13-5-3-12(15)4-6-13/h3-6H,7-11,15H2,1-2H3 . This provides a detailed description of the molecule’s structure.
Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
“2-(4-Metilpiperazin-1-IL)acetamida” sirve como un intermedio clave en la síntesis de varios compuestos farmacéuticos. Por ejemplo, se utiliza en la preparación de derivados deuterados de nintedanib, que exhiben actividades inhibitorias de angiocinasas y antitumorales .
Actividad Antitumoral
La investigación indica que los derivados de “this compound” pueden poseer propiedades antitumorales. Esto es particularmente relevante en el desarrollo de nuevas terapias contra el cáncer donde la focalización de vías específicas es crucial .
Inhibición de Angiocinasas
El compuesto ha sido identificado como un reactivo en el desarrollo de inhibidores de angiocinasas. Estos inhibidores juegan un papel significativo en la prevención de la formación de nuevos vasos sanguíneos (angiogénesis), que es un proceso común en el crecimiento tumoral .
Propiedades Farmacocinéticas
Los estudios también han explorado las propiedades farmacocinéticas de los derivados de “this compound”, lo cual es esencial para comprender el comportamiento del fármaco dentro del cuerpo, incluyendo su absorción, distribución, metabolismo y excreción .
Actividad Anticonvulsiva
Los estudios de síntesis y evaluación han demostrado que ciertos derivados de “this compound” exhiben actividad anticonvulsiva, lo que podría ser beneficioso en el tratamiento de trastornos convulsivos .
Síntesis Química
El compuesto se utiliza en protocolos de síntesis química, como la cianación de arenos mediada por Cu(OAc)2, donde actúa como una fuente de ciano para producir derivados de ciano de manera eficiente .
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-Methylpiperazin-1-YL)acetamide are various bacteria and fungi, against which it exhibits potent antimicrobial and antimycobacterial properties . It has been found to inhibit the growth of organisms such as S. aureus, β-H. Streptococcus, V. cholerae, E. coli, K. pneumonia, and P. aeruginosa . It also shows promising antitubercular activity by inhibiting the growth of M. tuberculosis .
Result of Action
The primary result of the action of 2-(4-Methylpiperazin-1-YL)acetamide is the inhibition of growth of the targeted microorganisms. This leads to a decrease in the population of these organisms, thereby mitigating the infections they cause .
Análisis Bioquímico
Biochemical Properties
2-(4-Methylpiperazin-1-YL)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as myeloperoxidase, which is involved in inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, 2-(4-Methylpiperazin-1-YL)acetamide has been noted for its potential anti-inflammatory properties, which are mediated through its interactions with pro-inflammatory cytokines like IL-1β and TNF-α .
Cellular Effects
2-(4-Methylpiperazin-1-YL)acetamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce cell migration and myeloperoxidase enzyme activity in inflammatory cells . This compound also impacts the levels of pro-inflammatory cytokines, thereby modulating the inflammatory response at the cellular level.
Molecular Mechanism
The molecular mechanism of 2-(4-Methylpiperazin-1-YL)acetamide involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been shown to inhibit the activity of enzymes like myeloperoxidase, leading to a reduction in the production of pro-inflammatory mediators . This inhibition is crucial for its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylpiperazin-1-YL)acetamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, although the exact duration of these effects can vary.
Dosage Effects in Animal Models
The effects of 2-(4-Methylpiperazin-1-YL)acetamide vary with different dosages in animal models. At lower doses, it has been observed to reduce inflammatory responses without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
2-(4-Methylpiperazin-1-YL)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it is metabolized by liver enzymes, which convert it into various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-(4-Methylpiperazin-1-YL)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
2-(4-Methylpiperazin-1-YL)acetamide exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZZMRYGHFNKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592034 | |
| Record name | 2-(4-Methylpiperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83808-21-3 | |
| Record name | 2-(4-Methylpiperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylpiperazin-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl (4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B1626970.png)








![5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate](/img/structure/B1626985.png)
